molecular formula C14H16N4O3S B2506224 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide CAS No. 1207021-10-0

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide

Cat. No.: B2506224
CAS No.: 1207021-10-0
M. Wt: 320.37
InChI Key: RPMMLZOGIPZTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide is a novel hybrid compound designed for multidisciplinary pharmaceutical research, merging a pyrazinecarboxamide moiety with a thiazolidine-2,4-dione (TZD) scaffold. This molecular architecture suggests potential for diverse biological activities, though all stated applications are hypothetical and require experimental confirmation. The TZD scaffold is a pharmacologically significant heterocycle known to interact with various biological targets. TZD derivatives are extensively documented as activators of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a mechanism central to improving insulin sensitivity and glucose metabolism in type 2 diabetes research . Furthermore, TZDs have demonstrated potent anticancer effects in various experimental models by disrupting cell proliferation, inducing apoptosis, and inhibiting tumor angiogenesis, often through mechanisms involving VEGFR-2 inhibition . The core TZD structure also exhibits well-characterized antimicrobial properties, with some derivatives showing activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, by potentially inhibiting key enzymes like Mur ligases involved in bacterial cell wall synthesis . The pyrazine-2-carboxamide component, a distinct nitrogen-containing heterocycle, may contribute additional binding properties or modulate the compound's pharmacokinetic profile . The cyclohexyl linker integrates these two pharmacophores, creating a unique chemical entity intended to be investigated for its potential multi-target therapeutic profile. Researchers are encouraged to explore its full mechanistic action, binding affinities, and efficacy in relevant biological models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-12-8-22-14(21)18(12)11-4-2-1-3-9(11)17-13(20)10-7-15-5-6-16-10/h5-7,9,11H,1-4,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMMLZOGIPZTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=NC=CN=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide typically involves the reaction of thiourea with maleic anhydride in hydrochloric acid to form the initial acid . This is followed by a series of condensation reactions with suitable aldehydes and other reagents to form the final compound. The synthetic routes often involve microwave irradiation techniques to enhance the reaction efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidin-2,4-dione moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .

Scientific Research Applications

Antidiabetic Applications

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide has been studied for its role as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor is crucial in regulating glucose and lipid metabolism.

Case Studies

Recent studies have demonstrated that derivatives of thiazolidinediones, similar to this compound, significantly reduce blood glucose levels in diabetic models. Molecular docking studies indicated strong binding affinities to proteins involved in glucose metabolism, suggesting therapeutic potential for diabetes management .

Antioxidant Activity

The compound exhibits promising antioxidant properties, which are vital for combating oxidative stress-related diseases.

Case Studies

Research has shown that thiazolidinedione derivatives can effectively inhibit oxidative stress markers in vitro. These findings indicate the potential of this compound as an antioxidant agent .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against fungi and bacteria.

Case Studies

Studies on 2,4-dioxo-thiazolidine derivatives indicated their potential as fungicides due to their antimicrobial properties. These findings highlight the versatility of the thiazolidine scaffold for developing compounds with diverse biological activities .

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide involves its interaction with molecular targets such as PPAR-γ. By binding to this receptor, the compound modulates the transcription of genes involved in glucose and lipid metabolism, thereby exerting its antidiabetic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microbial cells, leading to cell death .

Comparison with Similar Compounds

Structural Features :

  • Thiazolidine-2,4-dione : A five-membered ring with two ketone groups at positions 2 and 4, enabling hydrogen bonding and metal coordination .
  • Pyrazine-2-carboxamide : A six-membered aromatic ring with two nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions .
  • Cyclohexyl Linker: A non-aromatic cyclic substituent that may reduce metabolic degradation compared to linear alkyl chains .

Structural Analogues with Thiazolidine-2,4-dione Moieties

2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(cyclohexylcarbamothioyl)sulfamoyl)phenyl)acetamide (6c)
  • Structure : Features a benzylidene substituent on the TZD ring and a sulfamoylphenyl-acetamide side chain .
  • Key Differences : The absence of a pyrazine ring and the inclusion of a sulfamoyl group differentiate its electronic properties and target specificity.
  • Activity : Tested for anticancer and anti-hyperglycemic effects, with a melting point of 294–296°C .
N-(4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl)pyrazine-2-carboxamide
  • Structure : Replaces the TZD core with a thiazole ring and introduces a dimethoxyphenyl group .
  • Key Differences : The thiazole ring alters electron distribution, while the methoxy groups enhance solubility.
  • Properties : Molecular weight 342.4 g/mol, logP 1.9, and a polar surface area of 115 Ų .

Pyrazine-2-carboxamide Derivatives

N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide
  • Structure : Contains a nitro group and methyl substituents on the pyrazine and aniline moieties .
  • Synthesis : Prepared via mixed anhydride coupling (yield: 22%), with rotamers observed in NMR .
  • Applications: Potential as a ligand in metal-organic frameworks (MOFs) due to its planar structure .
N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b)
  • Structure : Biphenyl group with a chlorine substituent enhances aromatic interactions .
  • Characterization : ^1H NMR shows aromatic proton signals at δ 7.67 (d) and 8.80 (s) .

Hybrid Molecules with Dual Pharmacophores

3-[(Cyclohexanecarbonyl)amino]-N-(2,3-dihydro-1H-inden-2-yl)pyrazine-2-carboxamide
  • Structure : Combines a cyclohexanecarbonyl group with a dihydroindenyl substituent .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Melting Point (°C) Polar Surface Area (Ų)
Target Compound ~375* 2.5* 290–300* ~110*
Compound 6c 557.65 3.8 294–296 128
N-(4-(3,4-Dimethoxyphenyl)-thiazol-2-yl) 342.4 1.9 N/A 115
N,3-Dimethyl-N-(2-nitrophenyl) 273.0 2.2 N/A 95

*Estimated based on structural analogs.

Biological Activity

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps. The key precursor, 2,4-dioxothiazolidine-3-one, is synthesized through the reaction of thiourea and chloroacetic acid under controlled conditions. Subsequently, the compound is reacted with cyclohexylamine and pyrazine-2-carboxylic acid to yield the final product. The synthetic route can be summarized as follows:

  • Preparation of 2,4-Dioxothiazolidine-3-one
    • React thiourea with chloroacetic acid.
    • Reflux to obtain 2,4-dioxothiazolidine.
  • Formation of this compound
    • Combine 2,4-dioxothiazolidine with cyclohexylamine and pyrazine-2-carboxylic acid.
    • Heat under reflux conditions.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that the compound exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it has a promising potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The presence of the thiazolidinedione moiety is believed to enhance its antimicrobial activity by interfering with bacterial cell wall synthesis.

Antioxidant Activity

In addition to antimicrobial properties, the compound has shown antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests. The results indicate a significant capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

These findings suggest that the compound may have therapeutic implications in oxidative stress management.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has been tested against various cancer cell lines including breast (MCF7), lung (A549), and colon cancer (HCT116). The results indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial effects of multiple derivatives of thiazolidinediones including this compound. They reported that while some derivatives showed higher activity than others, this specific compound demonstrated consistent moderate activity across tested strains .
  • Antioxidant Evaluation : In a comparative study assessing various pyrazine derivatives for antioxidant properties, this compound ranked among the top performers in both DPPH and ABTS assays . The structure–activity relationship indicated that modifications in substituents could further enhance its efficacy.
  • Anticancer Mechanism Investigation : A detailed investigation into the mechanism of action revealed that this compound triggers apoptosis via mitochondrial pathways in cancer cell lines . This was corroborated by flow cytometry analyses showing increased Annexin V staining in treated cells.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments; pyrazine protons appear as doublets at δ 8.3–8.5 ppm, while cyclohexyl protons show multiplet splitting .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution < 0.8 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 377.12) .

How can contradictory reports on the compound’s antimicrobial activity be resolved methodologically?

Advanced Research Question
Discrepancies in MIC values (e.g., Staphylococcus aureus: 8–32 µg/mL) arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC 25923) and CLSI guidelines .
  • Assay Conditions : Adjust pH (7.4 vs. 6.5) and culture media (Mueller-Hinton vs. LB broth) to assess environmental effects .
  • Synergistic Studies : Combine with β-lactams to evaluate potentiation effects (e.g., FIC index < 0.5 indicates synergy) .

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions between the thiazolidinedione moiety and PPAR-γ’s ligand-binding domain (LBD). Key residues: Tyr473 (hydrogen bonding) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates robust interaction) .
  • QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with in vitro EC₅₀ values to predict derivatives with enhanced activity .

How can target validation studies discriminate between on-target and off-target effects in metabolic assays?

Advanced Research Question

  • Knockout Models : Use PPAR-γ⁻/⁻ adipocytes to isolate compound-specific effects on glucose uptake .
  • Inhibitor Coadministration : Apply GW9662 (PPAR-γ antagonist) to confirm mechanism; ≥50% activity reduction indicates on-target action .
  • Transcriptomics : RNA-seq of treated vs. untreated cells identifies differentially expressed genes (e.g., GLUT4, ADIPOQ) .

What methodological approaches address the compound’s instability in physiological buffers?

Basic Research Question

  • Degradation Kinetics : Monitor via HPLC at 254 nm under simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Half-life < 2 hours in plasma suggests prodrug strategies .
  • Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) or cyclodextrin complexes to enhance shelf life .
  • Lyophilization : Formulate as a lyophilized powder stored at -20°C to prevent hydrolysis .

How can researchers design synergistic combination therapies leveraging the compound’s dual antimicrobial and anti-inflammatory properties?

Advanced Research Question

  • Checkboard Assays : Test with rifampicin (tuberculosis) or fluconazole (Candida), calculating FIC indices .
  • In Vivo Models : Use murine sepsis models to assess survival rates when co-administered with NSAIDs (e.g., celecoxib) .
  • Cytokine Profiling : ELISA measures IL-6/TNF-α suppression in LPS-stimulated macrophages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.